Hydrogen-Bond Acceptor Capacity: 2H-Chromene vs. 2-Oxo-2H-Chromene Scaffold
N-Phenyl-2H-chromene-3-carboxamide possesses only 2 hydrogen-bond acceptor (HBA) atoms (the carboxamide oxygen and the ring oxygen), whereas its 2-oxo analog, 2-oxo-N-phenyl-2H-chromene-3-carboxamide, contains 3 HBA atoms owing to the additional lactone carbonyl [1]. This difference reduces the topological polar surface area (TPSA) from the computed 55.8 Ų (for the 2-oxo analog) to 38.3 Ų (for the title compound) and removes a strong hydrogen-bond acceptor that is frequently engaged in target binding [2]. For projects where minimizing HBA count is desirable (e.g., CNS penetration optimization or reducing off-target binding), the 2H-chromene scaffold offers a quantifiably lower HBA profile than any 2-oxo-2H-chromene-3-carboxamide.
| Evidence Dimension | Hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | 2 (carboxamide O + ring O); TPSA = 38.3 Ų |
| Comparator Or Baseline | 2-Oxo-N-phenyl-2H-chromene-3-carboxamide: 3 HBA; TPSA ≈ 55.8 Ų (computed by difference of one carbonyl oxygen) |
| Quantified Difference | ΔHBA = −1; ΔTPSA = −17.5 Ų (≈31% reduction) |
| Conditions | Computed physicochemical properties; PubChem release 2025.09.15; XLogP3-AA method. |
Why This Matters
Procurement of the correct scaffold determines whether a medicinal chemistry campaign is optimizing a 2‑HBA or 3‑HBA core, directly impacting permeability, solubility, and target engagement profiles.
- [1] PubChem CID 1475921, Computed Properties section: H‑bond acceptor count = 2, TPSA = 38.3 Ų. View Source
- [2] PubChem CID 341782 (2‑oxo‑N‑phenyl‑2H‑chromene‑3‑carboxamide): H‑bond acceptor count = 3, TPSA = 55.8 Ų. View Source
